5-Tert-butoxy-2-cyclopropoxybenzaldehyde

Description

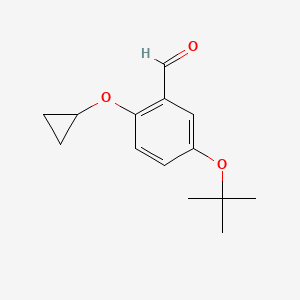

5-Tert-butoxy-2-cyclopropoxybenzaldehyde (systematic IUPAC name: 5-[(2-Methylpropan-2-yl)oxy]-2-(cyclopropyloxy)benzaldehyde) is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a tert-butoxy group at the 5-position and a cyclopropoxy group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique steric and electronic properties. Limited direct literature exists on this specific compound, but its structural analogs (e.g., 5-tert-butyl-2-hydroxybenzaldehyde) are well-documented, allowing inferences about its behavior .

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]benzaldehyde |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)17-12-6-7-13(10(8-12)9-15)16-11-4-5-11/h6-9,11H,4-5H2,1-3H3 |

InChI Key |

VOVJGFAHGIVKRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=C(C=C1)OC2CC2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butoxy-2-cyclopropoxybenzaldehyde typically involves the following steps:

Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through various methods, such as the oxidation of benzyl alcohol or the formylation of benzene derivatives.

Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group, such as a halide.

Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through nucleophilic substitution reactions using cyclopropyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

Continuous Flow Processes: Implementing continuous flow reactors to improve efficiency and scalability.

Purification Techniques: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxy-2-cyclopropoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butoxy and cyclopropoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as alkoxides, amines, and halides.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

5-Tert-butoxy-2-cyclopropoxybenzaldehyde has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

Material Science:

Mechanism of Action

The mechanism of action of 5-Tert-butoxy-2-cyclopropoxybenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The tert-butoxy and cyclopropoxy groups may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-tert-butoxy-2-cyclopropoxybenzaldehyde, we compare it with three analogs (Table 1), focusing on substituent effects, stability, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Observations:

Substituent Effects on Reactivity :

- The tert-butoxy group in this compound enhances steric protection of the aldehyde, reducing nucleophilic attack compared to smaller substituents (e.g., methoxy or hydroxy groups). This property is critical in stepwise syntheses requiring selective aldehyde protection .

- The cyclopropoxy group introduces ring strain, which may increase susceptibility to ring-opening reactions under acidic or thermal conditions. This contrasts with the stable tert-butyl or benzyloxy groups in analogs .

Stability and Solubility: The tert-butoxy group improves solubility in nonpolar solvents (e.g., dichloromethane or toluene), whereas hydroxy or nitro-substituted analogs exhibit polarity-dependent solubility . Cyclopropoxy-substituted aldehydes are less thermally stable than methoxy or ethoxy analogs due to strain energy, as noted in studies of cyclopropane-containing pharmaceuticals .

Applications in Synthesis :

Research Findings and Gaps

- For example, 5-tert-butyl-2-hydroxybenzaldehyde is produced via tert-butylation of salicylaldehyde derivatives .

- Reactivity Studies : Cyclopropoxy-substituted benzaldehydes are underrepresented in literature. Preliminary computational models suggest that the cyclopropoxy group may destabilize the aldehyde via hyperconjugation, but experimental validation is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.